molecular formula C11H22N2O2 B1302325 tert-butyl (1R,2S)-2-aminocyclohexylcarbamate CAS No. 364385-54-6

tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

Cat. No.: B1302325
CAS No.: 364385-54-6
M. Wt: 214.3 g/mol
InChI Key: AKVIZYGPJIWKOS-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

δ (ppm) Multiplicity Integration Assignment
1.40 Singlet 9H tert-butyl (C(CH₃)₃)
3.10–3.30 Multiplet 2H Cyclohexyl CH-NH₂ and CH-NHCO
1.50–1.90 Multiplet 8H Cyclohexane CH₂ groups
5.10 Broad singlet 1H NH (carbamate)

¹³C NMR (100 MHz, CDCl₃) :

δ (ppm) Assignment
28.2 tert-butyl (C(CH₃)₃)
79.5 Quaternary C (Boc group)
155.8 Carbamate carbonyl (C=O)
48.7, 52.1 Cyclohexyl CH-NH₂ and CH-NHCO

Stereochemical consistency is confirmed via coupling constants (J = 8–12 Hz for cis protons).

Infrared (IR) Spectroscopy and Functional Group Identification

Key IR absorptions (KBr, cm⁻¹) :

Peak Assignment
3320, 3200 N-H stretching (amine and carbamate)
1685 C=O stretching (carbamate)
1520 N-H bending (amide II band)
1250 C-N stretching
1150 C-O-C asymmetric stretching

The absence of a free NH₂ stretch (~3400 cm⁻¹) confirms Boc protection.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

  • Molecular ion : [M+H]⁺ at m/z 215.2 (calc. 214.31).
  • Major fragments :
    • m/z 157.1: Loss of tert-butoxy group (C₄H₈O).
    • m/z 100.1: Cyclohexylamine ion (C₆H₁₃N⁺).

Fragmentation pathways align with Boc-protected amines, involving cleavage of the labile carbamate bond.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVIZYGPJIWKOS-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363876
Record name tert-Butyl [(1R,2S)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364385-54-6, 184954-75-4
Record name tert-Butyl [(1R,2S)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, also known as a precursor in the synthesis of various pharmaceuticals, particularly as an intermediate in the production of Edoxaban, has garnered attention due to its biological activity. Edoxaban is a direct oral anticoagulant used primarily for the prevention and treatment of thromboembolic disorders. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H29N3O
  • CAS Number : 365998-36-3
  • Molecular Weight : 285.43 g/mol

Structure

The compound has a unique stereochemistry that contributes to its biological activity. The presence of the tert-butyl group enhances lipophilicity, influencing absorption and distribution in biological systems.

Anticoagulant Properties

This compound is primarily recognized for its role as an intermediate in the synthesis of Edoxaban, which functions as a factor Xa inhibitor. This mechanism is crucial for its anticoagulant effects:

  • Mechanism of Action : Edoxaban inhibits factor Xa, an essential component in the coagulation cascade, thereby reducing thrombin generation and preventing clot formation.

Case Studies

  • Clinical Efficacy : A study by Nehaj et al. (2020) demonstrated that Edoxaban significantly affects TRAP-dependent platelet aggregation, indicating its effectiveness in managing thrombotic conditions .
  • Comparative Studies : Research comparing Edoxaban with other anticoagulants showed that it offers similar efficacy with a favorable safety profile, particularly in patients with non-valvular atrial fibrillation .

Biological Activity Data

PropertyValue
BBB PermeabilityNo
P-glycoprotein SubstrateYes
CYP InhibitionNone
Log Kp (Skin Permeation)-10.08 cm/s
Log Po/w (iLOGP)1.92

Synthesis and Applications

The synthesis of this compound involves several steps:

  • Starting Materials : The reaction typically starts with benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate.
  • Reaction Conditions : The reaction is conducted under hydrogen atmosphere using palladium on carbon (Pd-C) as a catalyst to facilitate the reduction process .
  • Final Product Yield : The overall yield from this synthetic route can reach approximately 85%, depending on the conditions applied during synthesis .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate
  • CAS No.: 364385-54-6
  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.31 g/mol
  • InChIKey : AKVIZYGPJIWKOS-DTWKUNHWSA-N
  • Purity : ≥98% (by GC and titration analysis)
  • Optical Rotation : [α]²⁰/D = +5.0° (c=1, CH₂Cl₂)

Structural Features: This compound contains a cyclohexane ring with trans-configuration (1R,2S), an amino group at position 2, and a tert-butoxycarbonyl (Boc) carbamate group acting as a protective moiety. It is widely used as a chiral intermediate in pharmaceutical synthesis, particularly for protease inhibitors and anticoagulants .

Comparison with Similar Compounds

Structural Analogs: Cyclohexane-Based Derivatives

Parameter This compound (1R,2S)-2-tert-Butylcyclohexanamine cis-tert-Butyl 3-aminocyclobutanecarbamate
CAS No. 364385-54-6 14765-34-5 871014-19-6
Molecular Formula C₁₁H₂₂N₂O₂ C₁₀H₂₁N C₉H₁₆N₂O₂
Molecular Weight 214.31 155.28 200.24
Key Functional Groups Boc-protected amine Free amine, tert-butyl substituent Boc-protected amine, cyclobutane ring
Applications Drug intermediate (e.g., Edoxaban synthesis) Ligand in asymmetric catalysis Preclinical solubility studies
References

Key Differences :

  • The absence of the Boc group in (1R,2S)-2-tert-butylcyclohexanamine increases reactivity but reduces stability during synthesis .
  • Cyclobutanecarbamate analogs exhibit reduced steric hindrance, enhancing solubility but lowering thermal stability compared to cyclohexane derivatives .

Functional Group Analogs: Modified Carbamates

Parameter This compound tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
CAS No. 364385-54-6 365998-36-3 155975-19-2
Molecular Formula C₁₁H₂₂N₂O₂ C₁₄H₂₅N₃O₃ C₁₁H₂₁NO₃
Key Modifications None Dimethylcarbamoyl group at position 5 Hydroxy group replaces amine at position 2
Applications Broad-spectrum intermediate Intermediate for anticoagulants (e.g., Edoxaban) Substrate for oxidation studies

Research Findings :

  • The dimethylcarbamoyl group in 365998-36-3 enhances binding affinity to thrombin, making it critical for anticoagulant activity .
  • Hydroxy derivatives (e.g., 155975-19-2) are less nucleophilic but serve as precursors for ketone synthesis .

Stereoisomers and Enantiomers

Parameter This compound tert-Butyl (1S,2R)-2-aminocyclohexylcarbamate tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate
CAS No. 364385-54-6 N/A 365996-30-1
Configuration 1R,2S 1S,2R 1S,2S
Biological Activity High enantioselectivity in drug synthesis Lower activity in protease inhibition assays Variable activity based on target

Notes:

  • Enantiomers exhibit divergent binding to chiral receptors. For example, the 1R,2S isomer shows 10-fold higher activity in HCV protease inhibition than its 1S,2R counterpart .

Salts and Derivatives

Parameter This compound This compound oxalate salt
CAS No. 364385-54-6 1210348-34-7
Molecular Formula C₁₁H₂₂N₂O₂ C₁₃H₂₄N₂O₆
Solubility Low in water, high in DCM Enhanced aqueous solubility due to oxalate counterion
Applications Standard intermediate Purification and crystallization aid

Preparation Methods

General Strategy for Amine Protection

The synthesis typically involves Boc protection of the primary amine in (1R,2S)-2-aminocyclohexanol. This approach leverages di-tert-butyl dicarbonate (Boc₂O) as the protecting agent under mild conditions. While the patents focus on derivatives with additional substituents (e.g., dimethylcarbamoyl groups), the core methodology remains applicable.

Key Reaction Parameters

Parameter Typical Conditions Purpose
Protecting Agent Boc₂O (1.1–1.5 equiv) Introduces tert-butyloxycarbonyl (Boc) group to the amine.
Base Triethylamine (TEA), N,N-Dimethylaminopyridine (DMAP) Neutralizes HCl byproduct; enhances reaction efficiency.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF) Ensures solubility and low viscosity for scalable reactions.
Temperature 0°C to room temperature (RT) Minimizes side reactions and preserves stereochemistry.
Time 2–4 hours Optimized for complete conversion while avoiding decomposition.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Activation : Boc₂O reacts with the amine to form a labile mixed anhydride.
  • Deprotonation : Base (e.g., TEA) deprotonates the amine, facilitating nucleophilic attack.
  • Protection : The Boc group is transferred to the amine, yielding the carbamate.

This method avoids excessive viscosity (a challenge in industrial-scale reactions noted in the patents), as the neutral forms of reactants prevent premature gelation.

Challenges and Solutions

Challenge Solution
Stereochemical Integrity Use chiral auxiliary or enantioselective synthesis for (1R,2S)-configuration.
Byproduct Management Excess Boc₂O is quenched with water or volatile solvents post-reaction.
Purity Control Recrystallization or silica gel chromatography to isolate pure product.

Industrial-Scale Considerations

The patents highlight strategies to mitigate viscosity issues, which are critical for scaling:

  • Solvent Selection : Acetonitrile or THF is preferred over polar aprotic solvents to maintain low viscosity.
  • Base Optimization : Reduced equivalents of triethylamine (e.g., 1:1 molar ratio vs. 4.6:1 in prior methods) improve process efficiency.

Analytical Characterization

Technique Purpose
HPLC Quantifies yield and purity; resolves diastereomers if present.
NMR Confirms Boc protection (δ 1.45 ppm, singlet for tert-butyl group).
MS Validates molecular weight (e.g., [M+H]⁺ ≈ 228 g/mol for the Boc-protected product).

Comparative Analysis of Methods

Method Advantages Limitations
Boc Protection (Standard) High yield, scalable, low viscosity. Requires chiral resolution for (1R,2S)-configuration.
Salt-Free Reagents Improved purity, reduced byproduct. Limited to advanced industrial setups.

Q & A

Q. What are the key synthetic routes for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate?

The compound is typically synthesized via multi-step enantioselective routes. A common method involves iodolactamization of cyclohexene precursors to establish stereochemistry, followed by tert-butyl carbamate protection of the amine group. For example, in Edoxaban intermediate synthesis, palladium-catalyzed coupling or asymmetric Mannich reactions are employed, achieving 65–75% yields . Alternative approaches use chiral starting materials, such as (1R,2S)-2-aminocyclohexanol derivatives, which are carbamate-protected under basic conditions (e.g., using Boc₂O in THF) .

Q. How is the stereochemical integrity maintained during purification?

Stereochemical purity is preserved through low-temperature crystallization (e.g., using ethyl acetate/hexane mixtures) and chiral stationary phase chromatography. For example, silica gel chromatography with a 3:1 hexane/ethyl acetate gradient effectively separates diastereomers, while avoiding racemization by maintaining pH-neutral conditions .

Q. What analytical techniques confirm the compound’s identity and purity?

  • ¹H/¹³C NMR : Assigns cyclohexyl proton environments (e.g., axial/equatorial protons at δ 1.2–2.8 ppm) and tert-butyl groups (δ 1.4 ppm, singlet) .
  • HPLC-MS : Quantifies purity (>98%) using a C18 column (gradient: 0.1% formic acid in water/acetonitrile) .
  • FT-IR : Confirms carbamate C=O stretching at ~1680 cm⁻¹ .

Q. What are common impurities, and how are they mitigated?

Major impurities include unreacted amine precursors (e.g., (1R,2S)-2-aminocyclohexanol) and diastereomeric byproducts . These are removed via iterative recrystallization (ethanol/water) or preparative TLC with dichloromethane/methanol (9:1) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in asymmetric syntheses?

  • Catalyst screening : Chiral phosphoric acids (e.g., TRIP) in Mannich reactions achieve >90% ee by stabilizing transition states via hydrogen bonding .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity in Pd-catalyzed couplings by improving catalyst-substrate interactions .
  • Temperature control : Reactions at –20°C slow racemization kinetics, improving ee by 10–15% compared to room temperature .

Q. What strategies resolve contradictions in reported stability data under acidic conditions?

Conflicting studies on Boc-group stability arise from varying acid strengths. For example:

  • TFA (20% in DCM) : Cleaves the carbamate within 1 hour without epimerization .
  • HCl (aqueous) : Causes partial racemization (5–10%) due to prolonged exposure. Recommended protocol: Use TFA for deprotection and monitor by chiral HPLC to confirm ee retention .

Q. How does the compound’s conformational flexibility impact its utility in drug synthesis?

The cyclohexyl ring adopts a chair conformation with axial amine and equatorial carbamate groups, which influences its reactivity in nucleophilic substitutions. Molecular dynamics simulations show that this conformation enhances binding to enzymatic targets (e.g., thrombin in Edoxaban synthesis) by reducing steric hindrance .

Q. What advanced characterization methods validate absolute configuration?

  • X-ray crystallography : Single-crystal analysis confirms (1R,2S) configuration via Flack parameter (<0.1) .
  • Vibrational circular dichroism (VCD) : Distinguishes enantiomers by correlating IR spectra with DFT-calculated vibrational modes .

Methodological Tables

Synthetic Method Key StepsYield (%)ee (%)Ref.
IodolactamizationCyclohexene oxidation, Boc protection6899[5]
Asymmetric Mannich ReactionOrganocatalyst (TRIP), THF solvent7292[12]
Pd-Catalyzed CouplingPd(OAc)₂, chiral ligand, DMF6588[6]
Analytical Method ParametersSensitivityRef.
Chiral HPLC (Chiralpak AD-H)Hexane/isopropanol (80:20), 1 mL/min0.1% impurity[15]
¹³C NMR (600 MHz)CDCl₃, 25°C95% purity[9]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.